N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-9-7-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-5-12(8-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMZDPRPFAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine ring .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds related to N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibit significant anticancer properties. This compound has been studied for its potential as an inhibitor of phosphoinositide-specific phospholipase C-gamma (PLC-γ), which plays a crucial role in cellular signaling pathways associated with cancer cell proliferation and survival. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .
1.2 Anti-inflammatory Properties
The thieno[2,3-b]pyridine framework is known for its anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .
1.3 Antimicrobial Activity
Preliminary studies suggest that derivatives of thieno[2,3-b]pyridine may possess antimicrobial properties. The unique structural features of this compound could enhance its interaction with microbial targets, warranting further research into its potential as an antimicrobial agent .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Molecular Docking : This computational technique predicts how the compound binds to specific proteins or enzymes.
- Biochemical Assays : Experimental validation through enzyme inhibition assays or cellular assays helps confirm the predicted interactions.
These studies contribute to establishing a structure-activity relationship (SAR) that guides further modifications to enhance efficacy and selectivity .
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid | Structure | Anti-inflammatory |
| 5-Acetylthieno[2,3-b]pyridin-6-one | Structure | Anticancer |
| 2-Amino-thiophene derivatives | Structure | Antimicrobial |
This compound stands out due to its specific combination of functional groups that may enhance therapeutic efficacy compared to other derivatives .
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as c-Met kinase. By binding to the active site of the kinase, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can result in the induction of apoptosis and the reduction of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Physical Properties of Selected Analogues
Kinase Inhibition
- The acetylphenyl group may enhance hydrophobic interactions in the ATP-binding pocket .
- N-(4-Chlorobenzyl) Analogue : Marketed as VU 152100 , this derivative exhibits confirmed kinase inhibition, likely due to the chloro group’s electron-withdrawing effects improving binding affinity .
Insecticidal Activity
- Styryl-Substituted Derivatives (e.g., 3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide): Exhibit moderate activity against cowpea aphids (40–60% mortality at 500 ppm). The open-chain cyano precursor (e.g., compound 2 in ) shows higher activity (70–80%), highlighting the importance of the cyano group for insecticidal efficacy .
- Target Compound: No direct insecticidal data is available, but its lack of a cyano group suggests lower activity compared to styryl derivatives.
Physicochemical Properties
- Solubility : The acetylphenyl group in the target compound improves solubility in polar solvents compared to tert-butyl or chlorobenzyl analogues .
- Thermal Stability : Most carboxamide derivatives decompose above 300°C, as seen in , indicating robustness under standard laboratory conditions.
Table 2: Spectroscopic Characterization
Biological Activity
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, target organisms, and relevant research findings.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 341.41 g/mol
- CAS Number : 691866-86-1
The primary biological activity of this compound is attributed to its interaction with various microbial strains and its potential as an anti-cancer agent. The compound exhibits the following mechanisms:
- Microbial Inhibition : It has shown inhibitory effects against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans by disrupting their growth and proliferation pathways.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Met kinase, which plays a crucial role in various cancers. This inhibition could lead to reduced cell proliferation in cancerous tissues.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. The compound's effectiveness against specific pathogens can be summarized as follows:
| Microbial Strain | Activity |
|---|---|
| E. coli | Inhibitory |
| B. mycoides | Inhibitory |
| C. albicans | Inhibitory |
The mode of action involves interference with the biochemical pathways essential for microbial growth, leading to cell death or inhibition of replication.
Anti-Cancer Activity
The compound has demonstrated promising results in inhibiting the growth of certain cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in various cancer models, potentially through the inhibition of key signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance potency and selectivity:
- Substituent Variations : The presence of electron-donating groups on the thienopyridine ring has been correlated with increased anti-inflammatory and antimicrobial activities.
- Functional Group Influence : Specific functional groups have been identified that enhance binding affinity to target enzymes or receptors involved in disease processes.
Q & A
Q. What are the most effective synthetic routes for preparing N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Cyclocondensation : Reacting 3-acetylthiophene derivatives with aminopyridine precursors under reflux conditions. For example, triethyl orthoformate and acetic anhydride are used to form the thienopyridine core via cyclization .
- Functionalization : Introducing the 3-acetylphenyl group via nucleophilic substitution or coupling reactions. Sodium ethoxide in ethanol-dioxane mixtures aids in achieving high yields during recrystallization .
- Optimization : Reactions often require 12–16 hours at 80–100°C, with catalysts like Pd(dppf)Cl₂ for cross-coupling steps .
Q. Table 1: Representative Synthetic Conditions
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the thienopyridine ring appear as distinct doublets in δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.12 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, crucial for understanding solid-state interactions .
Q. How is the compound screened for biological activity in preclinical studies?
- In Vitro Assays :
- Mechanistic Studies : Western blotting or flow cytometry assess apoptosis induction (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions .
- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% minimizes side products while maintaining efficiency .
- Temperature Control : Lowering reaction temperatures (e.g., 50°C instead of 100°C) prevents decomposition of heat-sensitive intermediates .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from:
- Substituent Effects : Varying the acetylphenyl or methyl groups alters steric/electronic properties, impacting target binding .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and validate results across multiple labs .
- Comparative Studies : Use structural analogs (e.g., 4-chlorophenyl derivatives) as internal controls to isolate structure-activity relationships (SAR) .
Q. What computational strategies support SAR analysis and target prediction?
- Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., Pim-1) or CD73, prioritizing substituents with high binding affinity .
- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .
- Hybrid Approaches : Combine wet-lab data (e.g., IC₅₀) with machine learning to identify chemical features driving activity .
Q. How does crystallography contribute to understanding the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
